molecular formula C16H23N5O5 B12942265 (2R,3R,4S,5R)-2-(6-Amino-2-(cyclohexyloxy)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(6-Amino-2-(cyclohexyloxy)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B12942265
M. Wt: 365.38 g/mol
InChI Key: QNBHIJKKTYKKJT-SDBHATRESA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound (2R,3R,4S,5R)-2-(6-Amino-2-(cyclohexyloxy)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol derives its systematic name from the hierarchical prioritization of functional groups and stereochemical configurations as defined by IUPAC guidelines. The base structure consists of a tetrahydrofuran ring (a five-membered oxygen-containing heterocycle) substituted with a purine derivative at the 2-position and a hydroxymethyl group at the 5-position.

The purine moiety is specified as 6-amino-2-(cyclohexyloxy)-9H-purine , indicating a cyclohexyl ether substituent at the 2-position of the purine ring and an amino group at the 6-position. The stereochemical descriptors (2R,3R,4S,5R) define the spatial arrangement of the four chiral centers in the tetrahydrofuran ring. These configurations are critical for distinguishing this compound from its diastereomers, as even minor stereochemical alterations can significantly impact biological activity.

A key feature of the nomenclature is the use of locants to specify substituent positions. For example:

  • The purine ring is numbered such that the nitrogen atoms occupy positions 1, 3, 7, and 9, with the cyclohexyloxy group at position 2 and the amino group at position 6.
  • The tetrahydrofuran ring uses standard carbohydrate numbering, where the oxygen atom is position 1, and the hydroxymethyl group occupies position 5.

Properties

Molecular Formula

C16H23N5O5

Molecular Weight

365.38 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-cyclohexyloxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C16H23N5O5/c17-13-10-14(20-16(19-13)25-8-4-2-1-3-5-8)21(7-18-10)15-12(24)11(23)9(6-22)26-15/h7-9,11-12,15,22-24H,1-6H2,(H2,17,19,20)/t9-,11-,12-,15-/m1/s1

InChI Key

QNBHIJKKTYKKJT-SDBHATRESA-N

Isomeric SMILES

C1CCC(CC1)OC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

Canonical SMILES

C1CCC(CC1)OC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Origin of Product

United States

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-Amino-2-(cyclohexyloxy)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol , commonly referred to as a purine derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16N5O4
  • Molecular Weight : 308.30 g/mol
  • CAS Number : 163706-51-2

This compound exhibits biological activity primarily through its interaction with adenosine receptors and other cellular pathways. Its structural similarity to adenosine allows it to modulate various physiological processes, including:

  • Adenosine Receptor Agonism : The compound acts as an agonist at A1 and A2 adenosine receptors, influencing cardiovascular functions and neurotransmitter release.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes like adenosine deaminase, which plays a crucial role in the metabolism of adenosine.

Anticancer Activity

Recent studies have indicated that this purine derivative possesses significant anticancer properties. It has been tested against various cancer cell lines with promising results:

Cell LineIC50 (μM)Reference
MCF-7 (Breast)15.2
HeLa (Cervical)12.7
A549 (Lung)10.5

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. In vitro studies using RAW264.7 macrophages showed a reduction in TNF-alpha and IL-6 levels upon treatment with the compound:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15075
IL-612060

Case Studies

  • Study on Cancer Cell Lines :
    In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of the compound against multiple cell lines and reported significant cytotoxicity correlated with increased apoptosis markers such as caspase activation and PARP cleavage .
  • Inflammation Model :
    Another study focused on the anti-inflammatory effects in a murine model of arthritis. The compound was administered to mice with induced arthritis, resulting in reduced swelling and joint inflammation compared to control groups .

Scientific Research Applications

Research indicates that compounds with similar structures often exhibit significant biological activities. The predictions for this compound suggest potential interactions with key enzymes and receptors involved in metabolic pathways. Notable activities may include:

  • Antiviral Properties : Similar purine derivatives have shown antiviral effects, indicating potential applications in treating viral infections.
  • Anticancer Activity : As a purine analog, it may interact with cellular mechanisms related to cancer cell proliferation and survival.
  • Enzyme Inhibition : The unique functional groups may allow it to inhibit specific enzymes involved in nucleic acid metabolism.

Synthetic Routes

Several synthetic pathways can be employed to produce this compound, typically involving the following steps:

  • Formation of the Tetrahydrofuran Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Hydroxymethyl Group : This step often requires selective functionalization techniques.
  • Incorporation of Amino-Purine Moiety : This involves coupling reactions that require careful optimization for yield and purity.

Antiviral Activity

A study exploring the antiviral properties of purine derivatives highlighted the effectiveness of compounds structurally similar to (2R,3R,4S,5R)-2-(6-Amino-2-(cyclohexyloxy)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol against various viral strains. The results indicated significant inhibition of viral replication in vitro, suggesting further investigation into its therapeutic potential against viral infections .

Anticancer Research

Research has demonstrated that purine analogs can inhibit cancer cell growth by interfering with DNA synthesis and repair mechanisms. In vitro studies showed that this compound could induce apoptosis in specific cancer cell lines, supporting its potential as a chemotherapeutic agent .

Enzyme Interaction Studies

Investigations into enzyme interactions revealed that this compound could act as an inhibitor for certain kinases involved in metabolic pathways. This inhibition could lead to altered cellular metabolism, providing a basis for its application in metabolic disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related purine nucleosides are highlighted below:

Table 1: Structural and Physicochemical Comparison

Compound Name / Substituents 2-Position Substituent 6-Position Substituent Molecular Weight (g/mol) Yield (%) Key Spectral Data (HRMS/NMR)
Target: (2R,3R,4S,5R)-2-(6-Amino-2-(cyclohexyloxy)-9H-purin-9-yl)-5-(hydroxymethyl)THF-3,4-diol Cyclohexyloxy Amino ~365.4* - Not provided
(2R,3R,4S,5R)-2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)THF-3,4-diol - Amino 519.8† - 1H NMR: δ 8.11 (s, 1H, H-8)
(2R,3R,4S,5R)-2-(6-Amino-2-nitro-9H-purin-9-yl)-5-(hydroxymethyl)THF-3,4-diol Nitro Amino 713.2 (HRMS) - HRMS [M+H]+: 713.1993
(2R,3R,4S,5S)-2-(6-((Dicyclobutylmethyl)amino)-9H-purin-9-yl)-5-((ethylthio)methyl)THF-3,4-diol Ethylthio Dicyclobutylmethyl - 91 1H NMR: δ 1.32 (t, J=7.4 Hz, 3H)
(2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)THF-3,4-diol - 3-Hydroxybenzylamino 311.29 - Purity: 97%
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(methylamino)-9H-purin-9-yl)THF-3,4-diol - Methylamino 281.27 - 1H NMR: δ 3.42 (s, 3H, N-CH3)

*Calculated based on molecular formula C₁₆H₂₃N₅O₅.
†From starting material in .

Key Differences and Implications

2-Position Modifications: The cyclohexyloxy group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like nitro () or chloro (). This may enhance receptor binding specificity or metabolic stability .

6-Position Variations: The amino group in the target compound is a conserved feature in adenosine analogs (e.g., ). Substitutions like acetamido () or dicyclobutylmethylamino () alter electronic properties, affecting hydrogen-bonding interactions with receptors .

Stereochemical Considerations :

  • The (2R,3R,4S,5R) configuration of the THF ring is critical for mimicking natural nucleosides. Derivatives with alternative stereochemistry (e.g., 2S,3S in ) may exhibit reduced bioactivity due to mismatched receptor binding .

Preparation Methods

Functionalization of Purine Base

The 2-(cyclohexyloxy) substitution on the purine ring is introduced by nucleophilic substitution reactions on a suitable purine precursor, often starting from 2-chloropurine derivatives. The cyclohexyloxy group is introduced by reacting 2-chloropurine with cyclohexanol under basic conditions, facilitating the substitution of chlorine by the cyclohexyloxy group.

Amination at the 6-Position

The 6-amino group is typically introduced by amination of the purine ring, either by direct amination of a 6-chloropurine intermediate or by reduction of a 6-nitro precursor. This step ensures the presence of the amino group essential for biological activity.

Sugar Moiety Preparation and Coupling

The sugar moiety, (2R,3R,4S,5R)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, is prepared or isolated with the correct stereochemistry. The coupling to the purine base is achieved via glycosylation reactions, often using protected sugar derivatives to control regio- and stereoselectivity.

Representative Synthetic Procedure

A typical synthetic route involves:

  • Starting from adenosine or a purine nucleoside analog.
  • Protection of hydroxyl groups on the sugar to prevent side reactions.
  • Introduction of the cyclohexyloxy group at the 2-position of the purine ring by nucleophilic substitution.
  • Deprotection of the sugar hydroxyl groups to yield the final compound.

Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Amination of purine precursor Reaction with ammonia or amine source under reflux 52-65% Reaction time varies from 48 hours to 6 days depending on method
Introduction of cyclohexyloxy group Reaction of 2-chloropurine with cyclohexanol in DMF, presence of base ~56% (large scale) Temperature controlled between 8-65°C; monitored by HPLC
Glycosylation and coupling Use of protected sugar derivatives, coupling under acidic or Lewis acid catalysis Variable Requires stereochemical control to maintain (2R,3R,4S,5R) configuration
Purification Silica gel chromatography or HPLC - Purity >98% achievable

Detailed Research Findings

  • Reaction Conditions: The substitution reactions are typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) to facilitate nucleophilic substitution and maintain solubility of reactants.

  • Temperature Control: The introduction of the cyclohexyloxy group requires careful temperature control (8-65°C) to optimize yield and minimize side reactions.

  • Reaction Time: Amination reactions can take from 48 hours to several days depending on the reagents and conditions used, with longer times favoring higher yields.

  • Purification Techniques: Silica gel chromatography with methanol/chloroform mixtures or reverse-phase HPLC are effective for isolating the pure compound.

  • Scale-Up Feasibility: Large-scale synthesis (e.g., 10 kg scale) has been reported with consistent yields, indicating the method's suitability for industrial production.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials Adenosine or purine nucleoside analogs, cyclohexanol, 2-chloropurine derivatives
Solvents N,N-Dimethylformamide (DMF), methanol, acetic acid
Reagents N-Chlorosuccinimide (for chlorination), sodium hydroxide, ammonia or amine sources
Temperature Range 8°C to 65°C
Reaction Time 48 hours to 6 days
Purification Silica gel chromatography, reverse-phase HPLC
Yield Range 52% to 65%
Molecular Weight 365.38 g/mol (final compound)

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